Diheptylamine hydrochloride Diheptylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2486-83-1
VCID: VC8258974
InChI: InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H
SMILES: CCCCCCCNCCCCCCC.Cl
Molecular Formula: C14H32ClN
Molecular Weight: 249.86 g/mol

Diheptylamine hydrochloride

CAS No.: 2486-83-1

Cat. No.: VC8258974

Molecular Formula: C14H32ClN

Molecular Weight: 249.86 g/mol

* For research use only. Not for human or veterinary use.

Diheptylamine hydrochloride - 2486-83-1

Specification

CAS No. 2486-83-1
Molecular Formula C14H32ClN
Molecular Weight 249.86 g/mol
IUPAC Name N-heptylheptan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H31N.ClH/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h15H,3-14H2,1-2H3;1H
Standard InChI Key FGISZQXBPYTXLX-UHFFFAOYSA-N
SMILES CCCCCCCNCCCCCCC.Cl
Canonical SMILES CCCCCCCNCCCCCCC.Cl

Introduction

Physical and Chemical Properties

Diheptylamine hydrochloride is a white to off-white crystalline powder with a melting point range of 227–230°C . It exhibits high solubility in polar solvents such as water and methanol, with a density of 1.0475 g/cm³ at 21°C . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight249.86 g/mol
Melting Point227–230°C
Solubility in WaterSoluble (50 mg/mL)
Density1.0475 g/cm³ (21°C)
AppearanceWhite crystalline powder

Synthesis and Production Methods

Laboratory Synthesis

Diheptylamine hydrochloride is synthesized via the alkylation of heptylamine with heptyl halides (e.g., heptyl chloride) under basic conditions. The reaction proceeds as follows:

  • Deprotonation: Heptylamine is treated with a strong base (e.g., NaOH) to form the corresponding amine anion.

  • Alkylation: The amine anion reacts with heptyl chloride to yield diheptylamine.

  • Hydrochlorination: The free base is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production

On an industrial scale, diheptylamine hydrochloride is produced by direct neutralization of diheptylamine with hydrochloric acid in a solvent such as ethanol. The product is precipitated, filtered, and dried under vacuum .

Chemical Reactivity and Applications

Reactivity

  • Alkylation/Proton Transfer: The amine group participates in nucleophilic substitution reactions, enabling the formation of quaternary ammonium salts .

  • Coordination Chemistry: Acts as a ligand in metal complexes due to its lone pair of electrons .

Industrial Applications

  • Surfactants: Used in the formulation of cationic surfactants for detergents and emulsifiers .

  • Corrosion Inhibition: Employed in oilfield chemicals to prevent metal degradation .

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing bioactive molecules .

Pharmacological and Toxicological Profile

Toxicity Data

  • Acute Toxicity: Causes skin and eye irritation (GHS Category 2) .

  • Respiratory Effects: May induce respiratory irritation upon inhalation (GHS H335) .

Analytical Methods

Gas Chromatography (GC)

Diheptylamine hydrochloride is analyzed using headspace GC after derivatization with imidazole to convert the salt to its free base form . Typical parameters include:

  • Column: DB-5MS (30 m × 0.25 mm ID).

  • Detection: Flame ionization detector (FID) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O): δ 1.25 (m, 20H, CH₂), 2.85 (t, 4H, NCH₂), 3.15 (s, 1H, NH) .

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